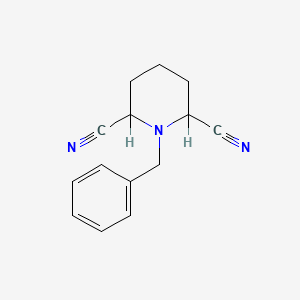
1-Benzylpiperidine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylpiperidine-2,6-dicarbonitrile is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacological Applications
1-Benzylpiperidine-2,6-dicarbonitrile has been explored for its potential in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter crucial for memory and learning.
Case Studies and Findings
- Hybrid Compounds : Research has shown that derivatives of 1-benzylpiperidine can be combined with other pharmacophores to enhance their efficacy against AChE. For instance, a study highlighted the synthesis of donepezil-based hybrids that demonstrated significant AChE inhibition with IC50 values in the low nanomolar range, indicating potent activity against Alzheimer's disease .
- Mechanistic Insights : Kinetic studies suggest that these compounds can penetrate the blood-brain barrier, which is essential for central nervous system activity. One compound exhibited an IC50 of 9.4 nM against AChE, showcasing its potential as a therapeutic agent .
Anticancer Applications
The compound has also been evaluated for its anticancer properties. Various derivatives have shown promising activity against different cancer cell lines.
Data Table: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 16 | HeLa | 0.5 | AChE inhibition |
| Compound 22 | MIA PaCa-2 | 0.72 | Multi-target action |
| Compound 10 | A549 | 0.3 | Antioxidant |
Case Studies
- 1-Benzylpiperidine Derivatives : In vitro studies have shown that several derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa and A549. One derivative demonstrated an IC50 value of 0.5 µM against HeLa cells, indicating strong anticancer potential .
- Mechanistic Studies : The anticancer effects are attributed to the compounds' ability to induce apoptosis and inhibit cell proliferation through various pathways, including oxidative stress modulation .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated, revealing its effectiveness against various bacterial strains.
Data Table: Antibacterial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 9 | Bacillus cereus | 0.625 mg/mL |
| Compound X | Staphylococcus aureus | 1.5 mg/mL |
Findings
Propriétés
Numéro CAS |
98195-08-5 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
1-benzylpiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2 |
Clé InChI |
HYOKFAVTFNEWSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















